![molecular formula C7H4N4 B1404218 3H-Imidazo[4,5-B]pyridine-7-carbonitrile CAS No. 78316-13-9](/img/structure/B1404218.png)

3H-Imidazo[4,5-B]pyridine-7-carbonitrile

描述

3H-Imidazo[4,5-B]pyridine-7-carbonitrile is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

Imidazo[4,5-B]pyridine derivatives can be synthesized by reacting 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile under mild experimental conditions . The reaction can lead to different products depending on the presence or absence of a base like DBU .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-B]pyridines, imidazo[4,5-C]pyridines, imidazo[1,5-A]pyridines, and imidazo[1,2-A]pyridines .Chemical Reactions Analysis

The reactions involving imidazo[4,5-B]pyridines evolve from an adduct formed by nucleophilic attack of the malononitrile anion or 2-amino-1,1,3-propenetricarbonitrile anion to the carbon of the cyanoformimidoyl substituent .Physical And Chemical Properties Analysis

The physical and chemical properties of specific imidazo[4,5-B]pyridine derivatives can vary. For instance, 5-Amino-3-(4-methoxybenzyl)-3H-imidazo[4,5-b]pyridine-6,7-dicarbonitrile is an off-white solid with a melting point of 336–337 °C .科学研究应用

Molecular Structure Analysis

- Vibrational Spectra and Molecular Structure : The molecular structure, vibrational energy levels, and potential energy distribution of 3H-imidazo[4,5-b]pyridine were determined using density functional theory (DFT). The optimized bond lengths and bond angles showed good agreement with X-ray data. The hydrogen bond NH…N plays a significant role in the molecular structure (Lorenc et al., 2008).

Development of Fluorescent Heterocyclic Systems

- Synthesis and Photophysical Properties : New fluorescent heterocyclic systems, including imidazo[4,5-b]pyridine derivatives, were synthesized and exhibited interesting photophysical properties. These derivatives were analyzed using spectral, analytical data, and density functional theory calculations (Pordel et al., 2017).

Synthesis of Anticancer and Antimicrobial Agents

- Anticancer and Antimicrobial Activity : Microwave-assisted and conventional synthetic methods were used to produce new 3H-imidazo[4,5-b]pyridine derivatives, which showed promising anticancer and antimicrobial activities. Some compounds demonstrated significant antibacterial, antifungal, and anticancer effects against various cell lines (Shelke et al., 2017).

Crystallographic Studies

- Crystal Structure Analysis : The crystal structure of a specific imidazo[4,5-b]pyridine derivative was analyzed, revealing the inclination angles of pendant rings and the conformation of ester substituents. The molecules are linked via hydrogen bonds, forming sheets in the crystal structure (Hjouji et al., 2016).

Synthesis of Novel Derivatives

- Preparation of Triazole/Isoxazole-Functionalized Derivatives : Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives were synthesized. These compounds were screened for antimicrobial and anticancer activity, showing potential as new therapeutic agents (Banda et al., 2016).

N-Heterocyclic Carbene Development

- Generation of Stable N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine structure provides a platform for creating new types of stable N-heterocyclic carbenes. Synthesis and characterization of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes were reported (Alcarazo et al., 2005).

Industrial-Scale Production

- Synthesis for Angiotensin II Receptor Antagonists : Efficient processes for the industrial-scale production of an imidazo[4,5-b]pyridine intermediate, crucial for the synthesis of potent angiotensin II antagonists, were developed and investigated (Stucky et al., 1997).

Development of Functionalized Fused Compounds

- Synthesis of Fused Imidazo[4,5-b]pyridines : A simple precursor was used for the synthesis of highly functionalized fused imidazo[4,5-b]pyridines and imidazo[4,5-b]-1,8-naphthyridine, demonstrating the versatility of these compounds in various applications (Al-duaij et al., 2016).

Potential Anticancer and Anti-inflammatory Agents

- Evaluation of Anticancer and Anti-inflammatory Properties : The study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed moderate cytotoxic activity against several cancer cell lines and selectivity in COX-2 inhibition, suggesting potential as anticancer and anti-inflammatory agents (Kirwen et al., 2016).

未来方向

Imidazopyridines have been proved to be a useful scaffold for medicinal agents . Their ability to influence many cellular pathways foregrounds their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc . Therefore, future research could focus on exploring their potential therapeutic applications and developing new preparative methods for their synthesis .

属性

IUPAC Name |

1H-imidazo[4,5-b]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2,4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYSLTIGGKLQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1C#N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276736 | |

| Record name | 3H-Imidazo[4,5-b]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Imidazo[4,5-B]pyridine-7-carbonitrile | |

CAS RN |

78316-13-9 | |

| Record name | 3H-Imidazo[4,5-b]pyridine-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78316-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Imidazo[4,5-b]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

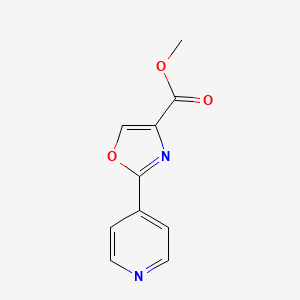

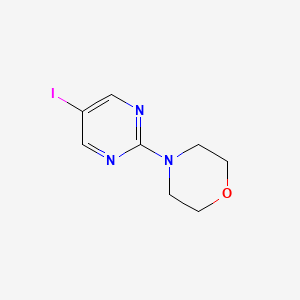

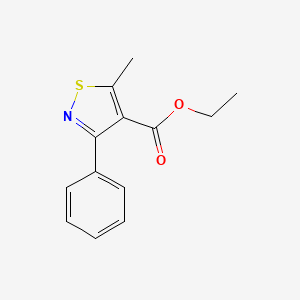

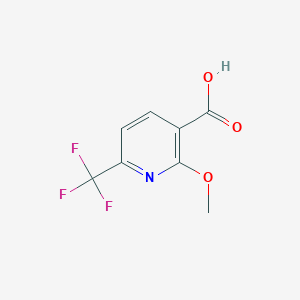

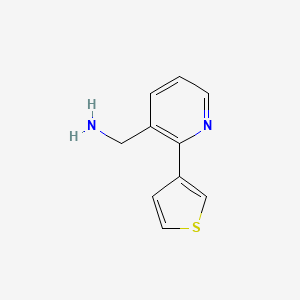

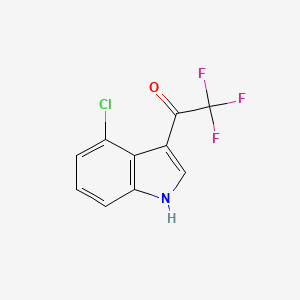

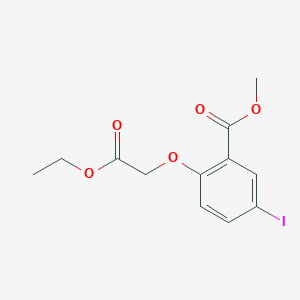

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)

![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)

![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)

![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)

![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)

![7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1404153.png)